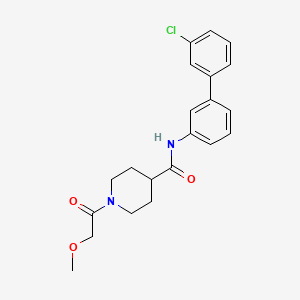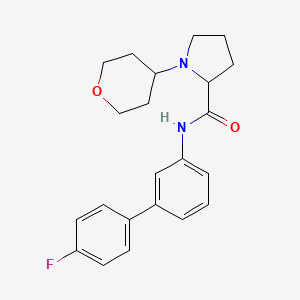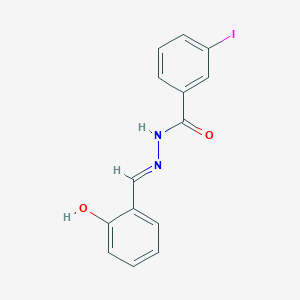![molecular formula C15H14ClFN2O B6039703 N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea](/img/structure/B6039703.png)
N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea, also known as EFU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EFU is a small molecule that belongs to the class of urea derivatives and has shown promising results in various biological studies.
Aplicaciones Científicas De Investigación
N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea has been extensively studied for its potential applications in various fields of medicine, including cancer treatment, neurodegenerative diseases, and inflammation. Studies have shown that N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea has also been shown to have neuroprotective effects and can reduce inflammation, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea is not well understood. However, studies have suggested that N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea may exert its biological effects by inhibiting various enzymes and proteins involved in cell growth and survival pathways. N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are involved in cell proliferation and survival. N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and cell differentiation.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea can inhibit the growth of cancer cells and induce apoptosis. N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea has also been shown to reduce inflammation and oxidative stress in various animal models. In addition, N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea is its small size, which allows it to penetrate cell membranes and exert its biological effects. N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea is also stable and can be easily synthesized in the laboratory. However, one of the limitations of N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea is its low solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea is not well understood, which can make it challenging to design experiments to study its biological effects.
Direcciones Futuras
There are several future directions for research on N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea. One potential direction is to investigate the use of N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea in combination with other cancer therapies to improve treatment outcomes. Another direction is to study the effects of N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea on other diseases such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea and to develop more efficient methods for synthesizing and administering N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea in vivo.
Conclusion:
In conclusion, N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea is a small molecule that has shown promising results in various scientific research studies. N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea has potential applications in the field of medicine, including cancer treatment, neurodegenerative diseases, and inflammation. Although the exact mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea is not well understood, studies have suggested that N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea may exert its biological effects by inhibiting various enzymes and proteins involved in cell growth and survival pathways. Further research is needed to fully understand the potential of N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea and its future applications in medicine.
Métodos De Síntesis
The synthesis of N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea involves the reaction between 4-chlorophenethylamine and 2-fluorobenzoyl isocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea. This method has been reported to yield a high purity of N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea with a good yield.
Propiedades
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c16-12-7-5-11(6-8-12)9-10-18-15(20)19-14-4-2-1-3-13(14)17/h1-8H,9-10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQHOGNVHGCEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-benzyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6039623.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-({methyl[(5-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6039626.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6039628.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6039635.png)
![7-benzyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6039650.png)
![1-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-N-{[1-(1-piperidinyl)cyclohexyl]methyl}methanamine](/img/structure/B6039657.png)
![3-[({1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}amino)methyl]phenol](/img/structure/B6039665.png)
![2-mercapto-7-(2-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6039673.png)
![4-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]morpholine](/img/structure/B6039678.png)


![N-(4-methoxybenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6039699.png)
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6039700.png)
